

Method Development for Theobromine Analysis in Urine with Theobromine-d6

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Compound of Interest

Compound Name: Theobromine-d6

Cat. No.: B563439

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Application Note

Introduction

Theobromine (3,7-dimethylxanthine) is a purine alkaloid naturally found in cocoa products, and its quantification in urine is a valuable tool in nutritional studies, clinical diagnostics, and sports doping control.[1][2] This application note describes a robust and sensitive method for the determination of theobromine in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with **Theobromine-d6** as an internal standard for accurate quantification.

Principle

This method utilizes a simple "dilute-and-shoot" sample preparation followed by rapid chromatographic separation on a C18 column. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, **Theobromine-d6**, compensates for potential matrix effects and variations in instrument response, ensuring high accuracy and precision.[3][4][5]

Experimental Protocols

1. Materials and Reagents

- Theobromine and **Theobromine-d6** standards (analytical grade)
- Formic acid (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Ultrapure water
- Human urine (drug-free)

2. Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve theobromine and **Theobromine-d6** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Serially dilute the primary stock solutions with a mixture of water and acetonitrile (e.g., 90:10 v/v) to prepare calibration standards and quality control (QC) samples at various concentrations.
- Internal Standard Spiking Solution: Prepare a working solution of **Theobromine-d6** at a fixed concentration (e.g., 50 ng/mL) in the same diluent.

3. Sample Preparation

- Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
- Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, combine 50 μ L of the urine supernatant with 450 μ L of the internal standard spiking solution.
- Vortex the mixture for 30 seconds.
- Transfer the final solution to an autosampler vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Instrumentation and Conditions

Parameter	Condition
UPLC System	Waters ACQUITY UPLC or equivalent
Column	ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm
Column Temperature	40 °C
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Gradient	0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr

5. MRM Transitions

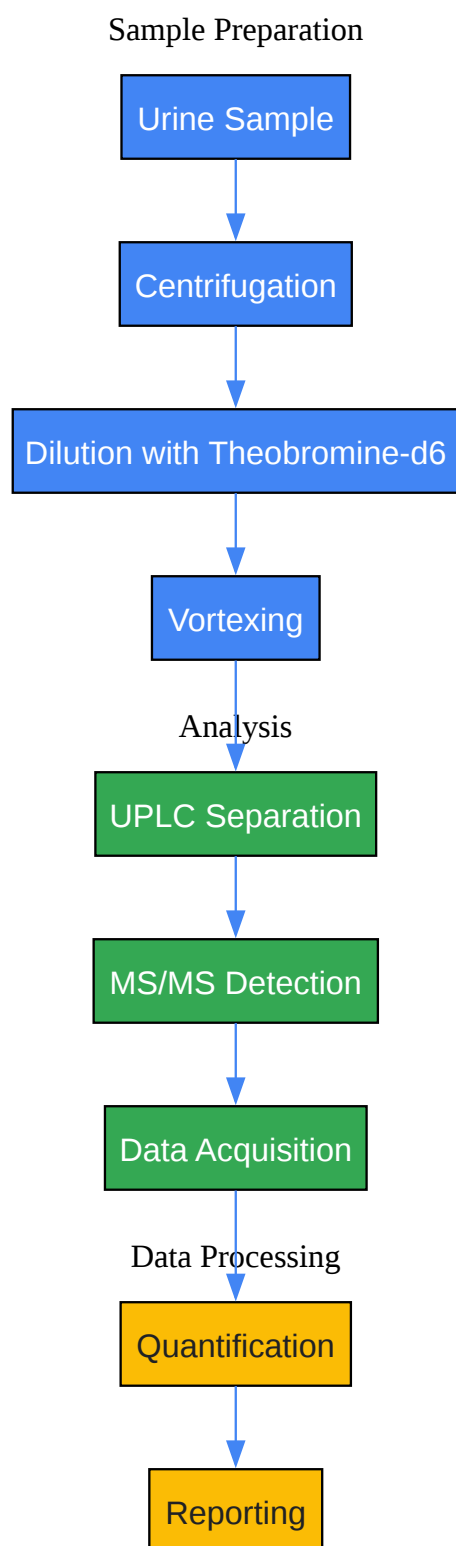
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Theobromine	181.1	138.1	25	20
Theobromine-d6	187.1	142.1	25	20

Data Presentation

Table 1: Method Validation Parameters

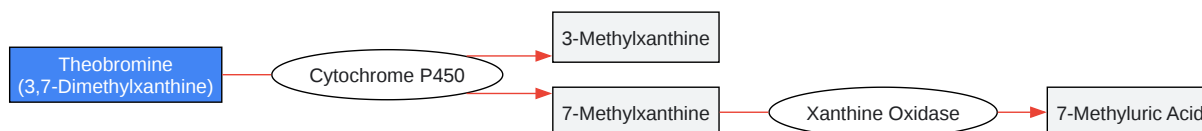
Parameter	Result
Linearity Range	10 - 5000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	2.5 ng/mL
Limit of Quantification (LOQ)	10 ng/mL
Intra-day Precision (%CV)	< 5%
Inter-day Precision (%CV)	< 8%
Accuracy (% Recovery)	95 - 105%
Matrix Effect (%)	92 - 108%
Extraction Recovery (%)	> 90%

Visualizations



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Caption: Experimental workflow for theobromine analysis in urine.



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Caption: Simplified metabolic pathway of theobromine.[6][7]

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